molecular formula C21H24N2O4 B5163013 2,3-dimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide

2,3-dimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide

Cat. No.: B5163013
M. Wt: 368.4 g/mol
InChI Key: DQOHVBXOAQDFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, commonly known as DPNB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPNB belongs to the class of benzamides, which are known for their ability to interact with various receptors in the body. In

Mechanism of Action

The mechanism of action of DPNB is primarily through its interaction with the dopamine D3 receptor. By acting as an antagonist, DPNB blocks the binding of dopamine to the receptor, thereby reducing the activity of the receptor. This has been shown to have various effects on the brain, including reducing drug-seeking behavior and improving cognitive function.
Biochemical and Physiological Effects:
DPNB has been shown to have various biochemical and physiological effects in the body. In addition to its interaction with the dopamine D3 receptor, DPNB has also been shown to interact with other receptors in the brain, including the serotonin 5-HT2A receptor and the histamine H1 receptor. These interactions can have various effects on the body, including reducing inflammation and improving cognitive function.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using DPNB in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its effects on the body. However, one of the limitations of using DPNB is its relatively low potency, which can make it difficult to achieve the desired effects at lower concentrations.

Future Directions

There are many potential future directions for research on DPNB. One area of interest is in the development of more potent derivatives of DPNB that can be used at lower concentrations. Another area of interest is in the exploration of DPNB's effects on other receptors in the body, including the serotonin and histamine receptors. Additionally, further research is needed to fully understand the potential therapeutic applications of DPNB in the treatment of neurological disorders such as addiction and schizophrenia.
Conclusion:
In conclusion, DPNB is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its selectivity for the dopamine D3 receptor makes it a valuable tool for studying the effects of this receptor on the body. While there are limitations to using DPNB in lab experiments, there are many potential future directions for research on this compound. With further research, DPNB may prove to be a valuable tool in the development of new treatments for neurological disorders.

Synthesis Methods

DPNB can be synthesized through a multi-step process involving the reaction of 4-(1-piperidinylcarbonyl)phenylamine with 2,3-dimethoxybenzoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine, and the product is purified through column chromatography. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

DPNB has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where DPNB has been shown to interact with various receptors in the brain. Specifically, DPNB has been shown to act as a selective antagonist of the dopamine D3 receptor, which is implicated in various neurological disorders such as addiction and schizophrenia.

Properties

IUPAC Name

2,3-dimethoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-18-8-6-7-17(19(18)27-2)20(24)22-16-11-9-15(10-12-16)21(25)23-13-4-3-5-14-23/h6-12H,3-5,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOHVBXOAQDFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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